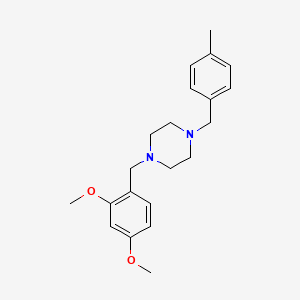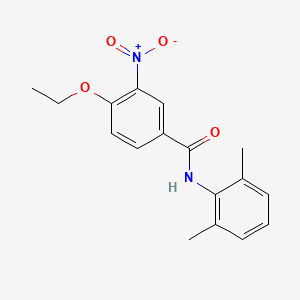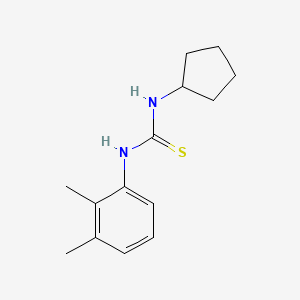
3,4-dichloro-N-(4-hydroxyphenyl)benzamide
描述
“3,4-dichloro-N-(4-hydroxyphenyl)benzamide” is an organic compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds, such as dichlorobenzamide derivatives, has been reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of similar compounds has been established by X-ray crystallography . For example, compound 4 crystallizes in triclinic space group Pī, and the unit cell of 6 has a monoclinic Pn symmetry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C .作用机制
Diclofenac exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a major role in the regulation of inflammation, pain, and fever. By inhibiting the synthesis of prostaglandins, 3,4-dichloro-N-(4-hydroxyphenyl)benzamide reduces inflammation, pain, and fever. Diclofenac is a non-selective inhibitor of COX enzymes, which means that it inhibits both COX-1 and COX-2 enzymes.
Biochemical and Physiological Effects
Diclofenac has been shown to have a number of biochemical and physiological effects. It reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever. Diclofenac also reduces the production of reactive oxygen species (ROS), which are known to play a role in the pathogenesis of various diseases. In addition, this compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a major role in the regulation of inflammation and immunity.
实验室实验的优点和局限性
Diclofenac is a widely used drug in laboratory experiments due to its potent anti-inflammatory and analgesic properties. It is also relatively inexpensive and readily available. However, 3,4-dichloro-N-(4-hydroxyphenyl)benzamide has some limitations for laboratory experiments. It is a non-selective inhibitor of COX enzymes, which means that it may have off-target effects on other enzymes and pathways. In addition, this compound has been shown to have some toxic effects on cells and tissues, particularly at high concentrations.
未来方向
There are many future directions for the research on 3,4-dichloro-N-(4-hydroxyphenyl)benzamide. One area of interest is the development of more selective COX inhibitors that have fewer off-target effects. Another area of interest is the investigation of this compound's potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. In addition, the development of novel drug delivery systems for this compound may improve its efficacy and reduce its toxicity. Finally, the investigation of this compound's effects on the gut microbiome may provide insights into its mechanisms of action and potential side effects.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. Diclofenac has also been used in the treatment of acute and chronic pain, such as postoperative pain, dental pain, and menstrual pain. In addition, 3,4-dichloro-N-(4-hydroxyphenyl)benzamide has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
属性
IUPAC Name |
3,4-dichloro-N-(4-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-11-6-1-8(7-12(11)15)13(18)16-9-2-4-10(17)5-3-9/h1-7,17H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQHAKWFOCNXKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)
![3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)


![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)






